
9,10-Dihydroanthracene-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroanthracene-1,8-diol is an organic compound with the molecular formula C14H12O2 It is a derivative of anthracene, specifically a dihydroxy derivative, where hydroxyl groups are attached to the 1 and 8 positions of the dihydroanthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9,10-Dihydroanthracene-1,8-diol can be synthesized through several methods. One common approach involves the reduction of 1,8-dihydroxy-9,10-anthraquinone. This reduction can be achieved using zinc in acetic acid or sodium in ethanol . Another method involves the methylation of 1,8-dihydroxy-9,10-anthraquinone followed by reduction and demethylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes used in laboratory synthesis can be scaled up for industrial applications, involving similar reduction and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydroanthracene-1,8-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9,10-anthraquinone derivatives.
Reduction: The compound can be reduced further to form different hydroxy derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Zinc in acetic acid or sodium in ethanol are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 9,10-Anthraquinone derivatives.
Reduction: Different hydroxy derivatives of dihydroanthracene.
Substitution: Substituted anthracene derivatives with various functional groups.
Applications De Recherche Scientifique
9,10-Dihydroanthracene-1,8-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9,10-Dihydroanthracene-1,8-diol involves its ability to undergo redox reactions. The hydroxyl groups can participate in hydrogen bonding and electron transfer processes, making it a useful compound in various chemical reactions. In biological systems, its derivatives can interact with molecular targets and pathways involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroanthracene: A similar compound without hydroxyl groups, used as a hydrogen donor.
9,10-Dihydroxyanthracene: Another hydroxylated derivative with hydroxyl groups at different positions.
9,10-Diphenylanthracene: A substituted anthracene used in photophysical studies.
Uniqueness
9,10-Dihydroanthracene-1,8-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic materials and in studying specific biological processes.
Propriétés
Numéro CAS |
64817-82-9 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
9,10-dihydroanthracene-1,8-diol |
InChI |
InChI=1S/C14H12O2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6,15-16H,7-8H2 |
Clé InChI |
JWYJZAMNWUCMCP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CC3=C1C=CC=C3O)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



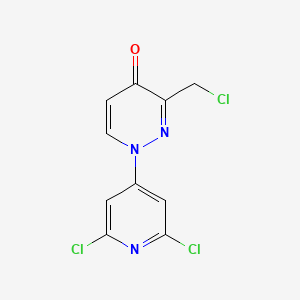

![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)
![[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol](/img/structure/B13882213.png)
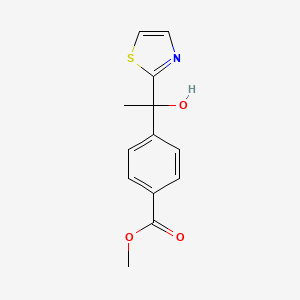
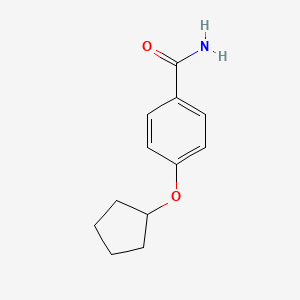
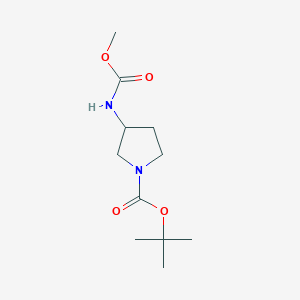
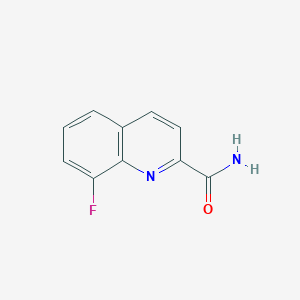
![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate](/img/structure/B13882254.png)
![1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13882256.png)
![5-[3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13882258.png)


